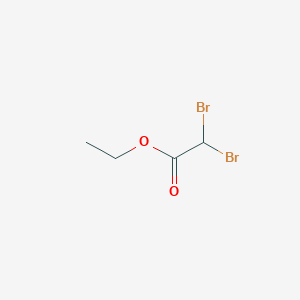

Ethyl dibromoacetate

Description

Significance of Alpha-Haloesters in Contemporary Organic Synthesis and Research

Alpha-haloesters are a class of versatile building blocks in modern organic chemistry due to the reactivity of both the ester group and the halogen atom(s) at the alpha position. The presence of the electron-withdrawing halogen makes the alpha-hydrogens acidic, allowing for enolate formation, while the halogen itself is susceptible to nucleophilic substitution and elimination reactions. This dual reactivity enables their participation in a wide array of carbon-carbon bond formation reactions and the construction of diverse molecular architectures. longdom.orgmdpi.comnih.govorganic-chemistry.orgnih.gov They are particularly important for introducing functional groups and creating new stereocenters. nih.govorganic-chemistry.org

Historical Context and Evolution of Research on Halogenated Acetates and Their Derivatives

The study of halogenated acetates and their derivatives has a long history in chemical research, driven by their potential applications in various fields. Early explorations focused on understanding their fundamental chemical properties and reactivity.

Early Explorations in Chemical Applications and Biological Interactions

Initial research into halogenated acetates likely stemmed from investigations into the effects of halogen substitution on the properties of simple organic acids and esters. The increased reactivity at the alpha position due to inductive effects of halogens was a key area of interest. While specific early research on ethyl dibromoacetate is not extensively detailed in the provided context, the broader class of alpha-halo carbonyl compounds, including alpha-halo ketones and esters like ethyl bromoacetate (B1195939), were recognized as alkylating agents. ontosight.aiatamanchemicals.comwikipedia.org Ethyl bromoacetate, for instance, was historically noted for its lachrymatory properties and was even used in chemical warfare, highlighting early observations of their biological interactions, albeit in a harmful context. atamanchemicals.com The reactivity of these compounds with various nucleophiles was explored, laying the groundwork for their later synthetic applications. ontosight.ai

Trajectory of Synthetic Utility and Methodological Advancements

The synthetic utility of alpha-haloesters, including this compound, evolved significantly with the development of key reactions. A prominent example is the Reformatsky reaction, discovered in 1887, which involves the reaction of alpha-haloesters with aldehydes or ketones in the presence of zinc metal to form beta-hydroxy esters. theaic.orgslideshare.netresearchgate.net This reaction provided a powerful method for carbon-carbon bond formation and the synthesis of beta-hydroxy carbonyl compounds, valuable precursors in the synthesis of natural products and pharmaceuticals. theaic.orgslideshare.net

Over time, methodological advancements expanded the scope and selectivity of reactions involving alpha-haloesters. The use of different metals (such as samarium, chromium, indium, iron, and cobalt) and catalytic systems in the Reformatsky reaction and related transformations has been explored to improve yields, diastereoselectivity, and enantioselectivity. mdpi.comtheaic.orgresearchgate.netresearchgate.netresearchgate.netacs.org For example, samarium diiodide (SmI₂) has been shown to promote the reaction of this compound with ketones to yield 2-bromo-3-hydroxy esters. researchgate.net Photoinduced and electrochemical methods have also emerged as more environmentally friendly approaches for generating reactive intermediates from alpha-haloesters for carbon-carbon bond formation. researchgate.netresearchgate.net The development of chiral ligands and organocatalysts has further enabled asymmetric versions of these reactions, allowing for the synthesis of enantioenriched products. theaic.orgresearchgate.netacs.org

Current Research Landscape and Future Imperatives for this compound Studies

Current research involving this compound continues to leverage its reactivity as a versatile building block in organic synthesis. It is utilized as a synthetic intermediate for the production of various organic compounds, including those relevant to the pharmaceutical industry, such as diphenoxy-acetic acid ethyl ester. lookchem.com this compound is also employed as a reagent in chemical research for reactions like halogenation and esterification, facilitating the exploration of new synthetic pathways and the development of novel compounds. lookchem.com

Recent studies highlight its application in the synthesis of complex molecules and functional materials. For instance, alpha-haloesters, including potentially this compound or related dibromoacetates, are used in the synthesis of beta-hydroxy-alpha-haloesters through stereoselective aldol (B89426) reactions, which can then be converted to glycidic esters. nih.govorganic-chemistry.org These are important intermediates in total synthesis. Research also explores the use of alpha-haloesters in transition metal-catalyzed cross-coupling reactions and radical-mediated transformations to construct diverse cyclic and acyclic structures. longdom.orgnih.gov

Future research imperatives for this compound studies include the development of more efficient and sustainable synthetic routes utilizing this compound, potentially incorporating principles of green chemistry. openpr.comijrpr.com Further exploration of its reactivity in novel catalytic systems, including photocatalysis and electrochemistry, could lead to new transformations and access to a wider range of chemical space. researchgate.netresearchgate.net Investigating its potential in the synthesis of new pharmaceuticals, agrochemicals, and advanced materials remains a key area. lookchem.comissuu.comprocurementresource.com Understanding the detailed mechanisms of reactions involving this compound, particularly in stereoselective transformations, will be crucial for rational reaction design and optimization. Continued research into its unique chemical properties will undoubtedly uncover new applications and contribute to advancements in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dibromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJGVVHCUXNSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060673 | |

| Record name | Ethyl dibromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-33-4 | |

| Record name | Ethyl 2,2-dibromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl dibromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dibromoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2-dibromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl dibromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl dibromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL DIBROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U57B34JKE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations Involving Ethyl Dibromoacetate

Advanced Synthetic Routes to Ethyl Dibromoacetate and Analogous Compounds

This compound is employed in the synthesis of α-bromo and α,α-dialkyl substituted esters. chemicalbook.com It also participates in Reformatsky and Darzens reactions with aldehydes and ketones. chemicalbook.com One of its primary applications is in the synthesis of diphenoxy-acetic acid ethyl ester, a compound important in the pharmaceutical industry. lookchem.comchemicalbook.com

Esterification and Derivatization Strategies

This compound is used as a reagent in various reactions, including halogenation and esterification. lookchem.com Ethyl bromoacetate (B1195939), a related compound, is commonly synthesized by the sulfuric acid catalyzed esterification of monobromoacetic acid with ethanol (B145695). prepchem.comchemicalbook.comnih.gov This process involves reacting bromoacetic acid with ethanol in the presence of concentrated sulfuric acid under reflux conditions. prepchem.comchemicalbook.com The resulting ethyl bromoacetate can be purified by washing and distillation under reduced pressure. prepchem.comchemicalbook.com

Ethyl bromoacetate has also been used in derivatization reactions. For instance, it reacts with p-t-butyl calix arene to yield 1,3-diester substituted calix arene. sigmaaldrich.com It has also been used as a derivatization agent for the analysis of amines, such as trimethylamine, in samples using techniques like HPLC and LC-MS/MS. chromatographyonline.comresearchgate.net

Targeted Synthesis of Highly Functionalized Dibromoacetate Derivatives

This compound can be used in reactions to synthesize highly functionalized compounds. For example, the stereoselective reaction of aldehydes with this compound promoted by samarium diiodide (SmI₂) or chromium dichloride (CrCl₂) yields (E)-α,β-unsaturated esters through a sequence of aldol-type and β-elimination reactions. organic-chemistry.org This method allows for the synthesis of desired esters from commercially available starting materials with high yields and total stereoselectivity. organic-chemistry.org

Ethyl 2-bromoacetate has also been utilized in the synthesis of highly functionalized thiazolidinone derivatives through reactions with 4-phenyl-3-thiosemicarbazones. mdpi.comdntb.gov.uaresearchgate.net These reactions can afford the thiazolidinone ring system in good yields. mdpi.comdntb.gov.uaresearchgate.net

Furthermore, ethyl bromoacetate has been employed in the synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives, which are bifunctional chelating agents. nih.gov This involves alkylating 1,4,7,10-tetraazacyclododecane (B123705) with a functionalized alkyl 2-bromophenyl-acetate and tert-butyl 2-bromoacetate. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles

Understanding the reaction mechanisms and reactivity profiles of this compound is crucial for its application in synthesis.

Nucleophilic Substitution Reactions with this compound

This compound, like other α-haloesters, is known to undergo nucleophilic substitution reactions. chemicalbook.com The presence of the bromine atoms makes the α-carbon electrophilic, facilitating attack by nucleophiles.

Nucleophilic substitution reactions involving α-haloesters, such as ethyl bromoacetate, have been studied to understand their kinetics and mechanisms. These reactions often follow second-order kinetics, being dependent on the concentration of both the haloester and the nucleophile. ias.ac.inias.ac.inlibretexts.org

Studies on the reaction of ethyl bromoacetate with various nucleophiles, such as substituted phenoxyacetate (B1228835) ions and aliphatic carboxylate ions, have provided insights into the kinetic and thermodynamic parameters. ias.ac.inias.ac.in For instance, the reaction of ethyl bromoacetate with substituted phenoxyacetate ions in aqueous acetone (B3395972) follows total second-order kinetics. ias.ac.in Electron-releasing substituents in the phenoxyacetate ion accelerate the reaction, while electron-withdrawing substituents retard it. ias.ac.in The entropy of activation is typically negative for these bimolecular nucleophilic substitution reactions, consistent with an increase in steric crowding in the transition state. ias.ac.inias.ac.inniscpr.res.in

The reaction of ethyl bromoacetate with substituted naphthoate ions also follows second-order kinetics. ias.ac.in Comparing the reactivity of ethyl bromoacetate with phenacyl bromide towards 1-naphthoate (B1232437) ion, it was observed that ethyl bromoacetate is less reactive. ias.ac.in

Data from kinetic studies can be analyzed using linear free energy relationships like the Hammett equation to correlate substituent effects on reaction rates. ias.ac.inias.ac.inias.ac.in

Electronic and steric factors significantly influence the outcome and rate of nucleophilic substitution reactions involving this compound and its analogs like ethyl bromoacetate.

In SN2 reactions, the structure of the alkyl halide plays a crucial role, with increased steric hindrance around the electrophilic carbon leading to a decrease in reaction rate. spcmc.ac.inlibretexts.orgmasterorganicchemistry.com Methyl and primary substrates are generally more reactive in SN2 reactions compared to secondary or tertiary substrates due to less steric hindrance. spcmc.ac.inlibretexts.org While this compound has two bromine atoms and an ester group attached to the α-carbon, making it more complex than simple alkyl halides, the principle of steric hindrance influencing the approach of the nucleophile to the electrophilic center is still relevant.

Electronic effects of substituents on the nucleophile also impact the reaction rate. For example, in the reaction of ethyl bromoacetate with substituted phenoxyacetate ions, electron-releasing groups on the phenoxyacetate ion increase the nucleophilicity and accelerate the reaction, while electron-withdrawing groups decrease nucleophilicity and retard the reaction. ias.ac.in Similarly, in the reaction of ethyl bromoacetate with substituted aliphatic carboxylate ions, inductively electron-releasing substituents accelerate the reaction. ias.ac.in

Studies have shown that both localized electronic effects (inductive effects) and steric effects are important in determining the reactivity of ethyl bromoacetate with nucleophiles. ias.ac.in The nature of the solvent can also influence the reaction kinetics and the relative stabilities of transition states in SN2 reactions involving compounds like ethyl bromoacetate. nih.gov

Halide Exchange Mechanisms in Complex Systems

Halide exchange is a fundamental process in organic chemistry that can occur in complex reaction environments involving this compound. While specific detailed mechanisms for this compound in complex systems were not extensively detailed in the search results, general principles of halide exchange and related processes provide insight. Halogen exchange can occur between alkyl halides and other halide sources, a process that can be accelerated by catalytic amounts of halide anions americanelements.com. The feasibility and mechanism of such exchange are influenced by factors including the relative strengths of carbon-halogen bonds and the nature of the metal or reagent involved americanelements.comereztech.com. In the context of geminal dihalides like this compound, sequential or concerted halide exchange events could potentially occur under appropriate conditions, influencing subsequent reaction pathways. For instance, in the presence of certain metals or nucleophiles, one or both bromine atoms could be replaced, leading to different intermediates or products. Studies on related systems, such as the regioselective magnesium-halogen exchange in dibromothiophenes, highlight how the molecular structure can dictate the site of halide exchange. The reduction potential of the carbon-halogen bond also plays a role, with differences in potential affecting single electron transfer processes that can be involved in reactions like radical cyclizations americanelements.com.

Organometallic Reactions and Enolate Chemistry

This compound actively participates in organometallic reactions, primarily through the formation of reactive enolate intermediates.

Reformatsky-Type Reactions and Zinc Enolate Intermediates

The Reformatsky reaction is a prominent example of this compound's utility in organometallic chemistry, involving its reaction with carbonyl compounds in the presence of metallic zinc to form β-hydroxy esters. The key step in the Reformatsky reaction is the oxidative addition of zinc into the carbon-bromine bond of this compound, generating an organozinc intermediate, often referred to as a "Reformatsky enolate". This intermediate is best described as a zinc enolate, where the zinc atom is simultaneously bonded to both oxygen and carbon. This dual bonding character influences its reactivity. The zinc enolate then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone. The reaction typically proceeds through a six-membered chair-like transition state. Subsequent acid workup yields the corresponding β-hydroxy ester.

While zinc is the most commonly used metal in the classical Reformatsky reaction, other low-valent metals and metal salts, such as samarium, chromium, indium, tin, titanium, cobalt, iron, yttrium, barium, and cerium, can also promote similar Reformatsky-type reactions. For example, samarium diiodide (SmI₂) or chromium(II) chloride (CrCl₂) can promote the reaction of this compound with aldehydes, leading to (E)-α,β-unsaturated esters via an aldol-type reaction followed by β-elimination.

Variations Including Blaise Reaction and Related Condensations

The Blaise reaction is a related condensation that utilizes alpha-bromoesters, including this compound, and nitriles in the presence of zinc metal. This reaction leads to the formation of β-ketoesters or β-enamino esters, depending on the workup conditions. The mechanism involves the formation of an organozinc complex from the alpha-bromoester, similar to the Reformatsky reaction. This organozinc intermediate then attacks the electrophilic carbon of the nitrile. The resulting metalloimine intermediate is subsequently hydrolyzed under acidic conditions to yield the β-ketoester, or under basic conditions to yield the β-enamino ester.

Variations of the Blaise reaction and related zinc-mediated condensations have been developed. For instance, a decarboxylative Blaise reaction has been reported using zinc chloride and potassium ethyl malonate with aryl nitriles to produce β-amino acrylates. This variation avoids the use of the lachrymatory bromoacetate reagent. Another related transformation is the vinylogous Blaise reaction, which has been explored for the synthesis of 2-pyridones using ethyl bromobut-2-enoate and nitriles.

Aldol-Type Reactions Facilitated by Low-Valent Metals

Beyond the classical Reformatsky reaction, this compound can participate in aldol-type reactions facilitated by various low-valent metals. As mentioned earlier, samarium diiodide (SmI₂) and chromium(II) chloride (CrCl₂) are effective in promoting the reaction between this compound and aldehydes. This reaction sequence involves an aldol-type addition, where the metal-mediated enolate equivalent of this compound adds to the aldehyde carbonyl. This is followed by a β-elimination of a metal halide species and a bromide, resulting in the formation of (E)-α,β-unsaturated esters with high stereoselectivity.

This approach provides a valuable method for the stereoselective synthesis of α,β-unsaturated esters. The use of low-valent metals like samarium and chromium in these aldol-type condensations highlights their ability to activate the geminal dibromoester and facilitate the necessary bond formations and eliminations.

Cross-Coupling Methodologies

This compound can also be employed in cross-coupling reactions, offering routes to construct carbon-carbon bonds.

Suzuki-Type Cross-Coupling with Arylboronic Acids

Ethyl bromoacetate has been shown to undergo Suzuki-type cross-coupling reactions with arylboronic acids. These reactions are typically catalyzed by palladium complexes and can be remarkably co-catalyzed by copper(I) oxide. This methodology provides a practical route for introducing the methylenecarboxy group onto aryl rings. The reaction proceeds through a catalytic cycle involving the palladium catalyst, the arylboronic acid, and the alpha-haloester. While the specific studies found detail the use of ethyl bromoacetate, similar methodologies could potentially be explored for this compound, potentially leading to products with further functionalization opportunities due to the second bromine atom. The co-catalytic role of copper(I) oxide in these Suzuki-type couplings is significant, allowing the reaction to proceed efficiently under relatively mild conditions and without the need for highly toxic thallium compounds or specialized ligands.

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a powerful tool in organic synthesis, facilitating the formation of complex molecules through various coupling reactions eie.gr. This compound has been explored as a substrate in some transition metal-catalyzed processes. For instance, it has been reported to undergo Suzuki-type cross-coupling reactions with arylboronic acids. This reaction is effectively co-catalyzed by copper(I) oxide in the presence of a palladium catalyst rsc.orgatamanchemicals.comsigmaaldrich.com. This method offers an alternative for introducing the methylenecarboxy group into functionalized molecules rsc.org.

Alkylation Strategies in Organic Synthesis

Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental reaction in organic chemistry. This compound serves as an alkylating agent in various contexts atamanchemicals.comsigmaaldrich.comlookchem.comnih.gov.

This compound is employed in the alkylation of heterocyclic systems and compounds containing nitrogen atoms. For example, it has been used in the alkylation of 5-cyanopyrimidin-4(3H) one to yield an N-alkyl derivative, which can subsequently be transformed into a pyrimidinyl-acetohydrazide sci-hub.se. Alkylation of imidazole (B134444) and 1,2,4-triazole (B32235) with phenacyl bromide, followed by reaction with ethyl bromoacetate, can lead to the formation of pyrimidine (B1678525) derivatives sci-hub.se. This compound has also been used in the N-alkylation of 1,2,3-triazole to produce the N2 isomer, nih.govfishersci.comlookchem.comtriazol-2-yl-acetic acid ethyl ester, although the N1 isomer is often the predominant product google.com. The reaction of heterocyclic ketene (B1206846) aminals with ethyl bromoacetate in the presence of a base like sodium hydride can lead to regiospecific N-alkylation products, which can then be cyclocondensed to form fused diazaheterocycles researchgate.net. Alkylation of oxacalix fishersci.comarenes at the lower rim with ethyl bromoacetate has been explored, yielding ester-substituted products with varying conformations depending on the reaction conditions and base used beilstein-journals.orgresearchgate.net. The reaction of indigo (B80030) and indirubin (B1684374) with ethyl bromoacetate has been shown to initiate cascade reactions involving N-alkylation, leading to the formation of complex polyheterocyclic compounds nih.govnih.govmdpi.com.

Here is a table summarizing some alkylation reactions involving ethyl bromoacetate:

| Substrate | Reagent | Conditions | Product Type | Reference |

| 5-cyanopyrimidin-4(3H) one | Ethyl bromoacetate | Alkylation, then hydrazine (B178648) hydrate | Pyrimidinyl-acetohydrazide | sci-hub.se |

| Imidazole, 1,2,4-triazole | Phenacyl bromide, then Ethyl bromoacetate | Various | Pyrimidine derivatives | sci-hub.se |

| 1,2,3-triazole | Ethyl bromoacetate | Solvent (e.g., THF, DMF), Base (e.g., KHCO₃) | nih.govfishersci.comlookchem.comtriazol-2-yl-acetic acid ethyl ester (N2 isomer) | google.com |

| Heterocyclic ketene aminals | Ethyl bromoacetate | NaH | N-alkylation products | researchgate.net |

| Oxacalix fishersci.comarenes | Ethyl bromoacetate | NaH, t-BuOK, or alkali metal carbonate; THF or acetone | Ester-substituted oxacalix fishersci.comarenes (cone/partial cone conformers) | beilstein-journals.orgresearchgate.net |

| Indigo, Indirubin | Ethyl bromoacetate | Caesium carbonate | Polyheterocyclic compounds | nih.govnih.govmdpi.com |

While the search results did not provide specific examples of biological macromolecule modification directly using this compound, related bromoacetate compounds are known alkylating agents nih.gov. The potential for alkylating activity is noted for bromo-substituted carboxylates nih.gov. However, without direct evidence from the search results regarding this compound's use in modifying biological macromolecules, this section cannot be elaborated further based solely on the provided information.

Olefination Protocols and Stereoselective Synthesis

This compound is involved in olefination reactions, which are methods for forming carbon-carbon double bonds (olefins). It has been used in the synthesis of (E)-α,β-unsaturated esters through a sequential aldol-type reaction and β-elimination, promoted by samarium diiodide (SmI₂) or chromium dichloride (CrCl₂) nih.govorganic-chemistry.orgresearchgate.net. This transformation is reported to be completely stereoselective, yielding the (E) isomer nih.govorganic-chemistry.org. In another application, ethyl bromoacetate was utilized in an olefination protocol for the synthesis of norbixin (B1239005), a natural colorant. This involved the coupling of a magnesium enolate of the ester with a dialdehyde (B1249045), followed by double eliminations to form the conjugated polyene structure acs.orgresearchgate.netacs.org. The Wittig olefination of crocetin (B7823005) dialdehyde with a phosphorus ylide derived from ethyl bromoacetate has also been reported in the synthesis of norbixin ethyl ester acs.orgacs.org.

Here is a table illustrating olefination reactions involving this compound:

| Reaction Type | Substrate | Reagent/Conditions | Product Type | Stereoselectivity | Reference |

| Aldol-type/β-elimination | Aldehydes | This compound, SmI₂ or CrCl₂ | (E)-α,β-unsaturated esters | Complete (E) | nih.govorganic-chemistry.orgresearchgate.net |

| Olefination (Norbixin synthesis) | C₂₀ dialdehyde | Ethyl bromoacetate, magnesium enolate, elimination | Norbixin | Not specified | acs.orgresearchgate.netacs.org |

| Wittig Olefination | Crocetin dialdehyde | Phosphorus ylide derived from ethyl bromoacetate | Norbixin ethyl ester | Not specified | acs.orgacs.org |

Role as an Electrophile in Novel Chemical Transformations

This compound acts as an electrophile in various chemical transformations due to the presence of the electron-withdrawing ester group and the leaving group ability of the bromine atoms . Its electrophilic nature allows it to react with nucleophiles, initiating new reaction pathways. As seen in the alkylation sections, it readily undergoes reactions with nitrogen-containing heterocycles and other nucleophilic centers sci-hub.segoogle.comresearchgate.netbeilstein-journals.orgresearchgate.netnih.govnih.govmdpi.com. The reaction with indigo and indirubin exemplifies its role in initiating cascade processes involving alkylation and subsequent cyclizations and couplings nih.govnih.govmdpi.com. In transition metal-catalyzed reactions, it can participate as an electrophilic partner, such as in the palladium-catalyzed cross-coupling reactions rsc.org. The formation of metal enolates from this compound, as seen in the Reformatsky reaction and olefination protocols, highlights its ability to generate nucleophilic species after initial electrophilic activation by a metal atamanchemicals.comacs.orgresearchgate.netacs.orgrsc.org.

Advanced Spectroscopic and Analytical Characterization of Ethyl Dibromoacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the structure of organic molecules by examining the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis

High-resolution ¹H NMR spectroscopy provides detailed information about the different types of hydrogen atoms in a molecule, their relative numbers, and their connectivity based on their chemical shifts and coupling patterns. For ethyl dibromoacetate, the characteristic signals arise from the ethyl group (CH₂CH₃) and the proton on the carbon bearing the two bromine atoms (CHBr₂).

¹H NMR data for ethyl bromoacetate (B1195939) (a related compound with one bromine) shows distinct signals for the ethyl group protons and the CH₂Br protons. For instance, at 300 MHz in CDCl₃, the CH₂Br protons appear around 3.870 ppm, the OCH₂ protons around 4.174-4.222 ppm (a quartet due to coupling with the methyl group), and the CH₃ protons around 1.243-1.291 ppm (a triplet due to coupling with the methylene (B1212753) group). chemicalbook.com While specific ¹H NMR chemical shifts for this compound were not explicitly found in the immediate search results, the general pattern for the ethyl group would be expected to be similar, with the signal for the proton on the carbon bearing two bromines (CHBr₂) appearing further downfield compared to a CH₂Br group due to the increased electronegativity and deshielding effect of two bromine atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their electronic environment. For this compound, signals would be expected for the carbonyl carbon (C=O), the carbon bearing the two bromine atoms (CBr₂), the methylene carbon of the ethyl group (OCH₂), and the methyl carbon of the ethyl group (CH₃).

Specific ¹³C NMR data for ethyl bromoacetate (a related compound) in CDCl₃ shows signals around 170.32 ppm for the carbonyl carbon, 60.30 ppm for the OCH₂ carbon, and 14.37 ppm for the CH₃ carbon. nmrs.io The CBr₂ carbon in this compound would be expected to resonate at a different chemical shift compared to the CH₂Br carbon in ethyl bromoacetate due to the additional bromine atom.

Based on general chemical shift trends, the expected approximate chemical shift ranges for this compound would be:

C=O: ~165-175 ppm

CBr₂: Further downfield than a CH₂Br carbon, likely in the range of 30-50 ppm, but the exact position is highly dependent on the specific molecule.

OCH₂: ~60-65 ppm

CH₃: ~10-15 ppm

Multi-Dimensional NMR Techniques for Complex Structures

For more complex derivatives of this compound, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. These techniques provide through-bond and through-space correlations between nuclei, helping to assign signals in crowded spectra and to confirm the connectivity of atoms in the molecule. While specific examples of multi-dimensional NMR applied directly to this compound were not found, these techniques are standard tools for the structural elucidation of more intricate organic molecules synthesized using this compound as a building block.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Each functional group vibrates at a characteristic frequency, resulting in unique absorption bands in the IR spectrum.

For this compound, key functional groups include the carbonyl group (C=O), the C-O single bond in the ester linkage, and C-Br bonds. The IR spectrum of this compound shows characteristic absorption bands. nist.govnist.gov A strong absorption band is expected in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Absorption bands related to C-O stretching vibrations are typically observed in the region of 1000-1300 cm⁻¹. C-Br stretching vibrations can appear in the fingerprint region, typically below 800 cm⁻¹. The exact positions of these bands can provide information about the molecular environment of these functional groups.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of fragmentation patterns.

For this compound (C₄H₆Br₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight, approximately 246 g/mol . Due to the presence of two bromine atoms, which have two common isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the mass spectrum will show a characteristic isotopic pattern for the molecular ion and any fragments containing bromine. A molecule with two bromine atoms will exhibit a molecular ion cluster with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with relative intensities reflecting the natural abundance of the bromine isotopes.

Fragmentation of this compound in the mass spectrometer can produce characteristic ions. Common fragmentation pathways for esters include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The presence of bromine atoms can also lead to the loss of bromine radicals or bromide ions. Analysis of the m/z values and relative intensities of the fragment ions provides valuable information for confirming the structure. For example, the loss of an ethyl group (C₂H₅) or an ethoxy group (OC₂H₅) from the molecular ion would result in characteristic fragment peaks. Cleavage of C-Br bonds would also lead to fragments with lower m/z values, often accompanied by isotopic patterns if the fragment retains a bromine atom.

For ethyl bromoacetate (C₄H₇BrO₂), the mass spectrum shows a molecular ion peak and characteristic fragments. For example, peaks have been observed at m/z 59, 88, 60, 43, and 45. nih.gov The peak at m/z 59 could correspond to the [CH₂CO₂C₂H₅]⁺ fragment after loss of bromine, or other fragments. The peak at m/z 88 could potentially relate to a fragment retaining the bromine. nih.gov While these are for ethyl bromoacetate, similar fragmentation principles apply to this compound, with the additional complexity introduced by the second bromine atom. GC-MS is a common technique used for the analysis of this compound, allowing for separation and subsequent mass spectral analysis. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

Advanced Chromatographic and Separation Techniques

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures or for assessing its purity. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. cuni.czjournalagent.com

Gas Chromatography (GC) is commonly used for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.com GC coupled with techniques like Mass Spectrometry (GC-MS) is particularly powerful for both separation and identification. nih.govnih.gov GC methods often involve using specific columns and optimized temperature programs to achieve good separation. sigmaaldrich.com

Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC), is also applicable, especially for less volatile or more polar derivatives. Reverse phase HPLC methods using columns like C₁₈ with mobile phases consisting of mixtures of water and organic solvents (such as acetonitrile), often with acidic modifiers (like phosphoric acid or formic acid for MS compatibility), can be used for the separation and analysis of this compound and its derivatives. sielc.comsielc.comnih.gov These techniques are crucial for isolating the compound in a pure form and for quantifying its presence in mixtures.

Thin Layer Chromatography (TLC) is a simpler, less resolving chromatographic technique that can be used for quick monitoring of reactions involving this compound or for preliminary assessment of purity. cuni.czjournalagent.com

Gas Chromatography Coupled with Atomic Emission and Mass Spectrometry for Trace Analysis

Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds. When coupled with detectors such as Atomic Emission Detection (AED) and Mass Spectrometry (MS), it becomes a highly selective and sensitive tool for trace analysis. GC-AED provides elemental information about the separated components, while GC-MS offers molecular mass and fragmentation data, aiding in identification and quantification.

GC-MS, particularly with triple quadrupole tandem mass spectrometry (GC-MS/MS), is a powerful tool for the ultra-trace analysis of multiclass environmental contaminants in complex matrices due to its high selectivity and sensitivity nih.gov. While the searches did not yield direct studies on trace analysis of this compound specifically using GC-AED or GC-MS, these hyphenated techniques are broadly applicable to the analysis of organic compounds, including halogenated esters like this compound, in complex samples amazonaws.comresearchgate.net. GC-AED can determine the elemental composition of eluted peaks, allowing for the specific detection of bromine-containing compounds like this compound amazonaws.comelmemesser.lv. GC-MS provides characteristic fragmentation patterns that can be used to confirm the identity of this compound even at low concentrations globalresearchonline.net. Ethyl acetate (B1210297), a related ester, is commonly used as a solvent in GC and GC-MS analysis chromforum.orgsigmaaldrich.comresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of polar and thermally labile compounds that are not amenable to GC. LC-MS is effective for separating components in complex mixtures and providing spectral information for identification and quantification wikipedia.orgresearchgate.net.

LC-MS, and more specifically LC-MS/MS, has become a routine technique in various fields, including clinical biochemistry and pharmaceutical analysis, for the quantitative measurement of organic molecules in complex biological and environmental samples wikipedia.orgnih.govnih.gov. The coupling of LC with MS is achieved through various interfaces, such as electrospray ionization (ESI), which is effective for ionizing moderately polar to very polar molecules wikipedia.orgnih.gov. While specific studies on the LC-MS analysis of this compound in complex mixtures were not prominently found, the technique's general applicability to a wide range of organic compounds, including esters, suggests its potential for analyzing this compound in various matrices sigmaaldrich.comwikipedia.org. LC-MS/MS, with its ability to perform selected reaction monitoring (SRM), offers high analytical selectivity for target analytes in complex samples nih.gov.

Potentiometric Studies for Acid-Base Properties and Reaction Monitoring

Potentiometry is an electrochemical technique used to measure the potential difference between two electrodes in an electrochemical cell. Potentiometric titration is a common application used to determine the concentration of a substance by monitoring the change in potential as a titrant is added. This technique can also be used to study the acid-base properties of compounds and monitor reactions that involve changes in ion concentration or pH.

Potentiometric titration is a precise method for determining the pKa values of compounds, which are critical parameters for understanding their ionization behavior dergipark.org.tr. This technique is valuable in medicinal chemistry and drug development as pKa values influence solubility, absorption, and other pharmacokinetic properties dergipark.org.trresearchgate.net. While direct potentiometric studies on this compound were not found, potentiometric titration is a standard method for characterizing the acid-base properties of organic acids and compounds containing titratable functional groups fau.deuc.ptescholarship.org. For instance, potentiometric titration has been used to determine the protonation constants of morphine derivatives containing carboxylic acid groups researchgate.net. Monitoring reactions using potentiometry is possible when the reaction involves a change in pH or the concentration of an ion that can be detected by an ion-selective electrode science.gov.

Application of Process Analytical Technology (PAT) in Reaction Monitoring and Optimization

Process Analytical Technology (PAT) is a framework that involves the use of analytical tools to monitor and control manufacturing processes in real-time. The goal of PAT is to improve process understanding, ensure product quality, and optimize manufacturing efficiency. PAT tools can be applied to monitor various parameters during a chemical reaction, including the concentrations of reactants, products, and intermediates, as well as physical properties like temperature and pH.

PAT is widely applied in the pharmaceutical industry to monitor and control critical process parameters (CPPs) that influence critical quality attributes (CQAs) nih.gov. Real-time monitoring using PAT enables rapid identification and response to deviations, leading to improved process robustness and product quality nih.gov. Techniques such as in-line or on-line spectroscopy (e.g., FTIR, Raman) and chromatography (e.g., GC, LC) coupled with appropriate detectors are commonly used PAT tools for reaction monitoring acs.orgchemrxiv.orgrsc.org. For example, in-line FTIR has been applied to monitor enolate formation in a homologation process acs.org. Online refractometry has also been demonstrated as a tool for monitoring reaction progress and determining the endpoint acs.org. The application of PAT in reaction monitoring and optimization allows for data-rich experiments, faster development timelines, and the implementation of model-based control strategies chemrxiv.orgrsc.org. While specific examples of PAT applied to the synthesis or reactions involving this compound were not found, the principles and tools of PAT are applicable to a wide range of chemical processes, including those involving halogenated esters. PAT can facilitate the optimization of reaction conditions by providing real-time feedback on conversion, yield, and the formation of by-products chemrxiv.orgacs.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 69237 |

| Dibromoacetic acid | 631641 |

| Ethyl bromoacetate | 11219 |

| Ethyl chloroacetate (B1199739) | 11013 |

| Ethyl acetate | 8855 |

| Diphenoxy-acetic acid ethyl ester | Not found |

| D-DIBOA | 161868 |

| Ethyl glucuronide | 441755 |

| Ethyl sulphate | 25059 |

| Alprazolam | 2118 |

| Morphine | 5288826 |

| Oxymorphone | 5284604 |

| Naloxone | 5284596 |

| Naltrexone | 5284606 |

| 2-(morphin-3-O-yl)acetic acid | Not found |

| Ethyl 2-(morphin-3-O-yl)acetate | Not found |

| Ethyl 2-(oxymorphon-3-O-yl)acetate | Not found |

| Ethyl 2-(naloxon-3-O-yl)acetate | Not found |

| Ethyl 2-(naltrexon-3-O-yl)acetate | Not found |

| 2-nitroimidazole | 6068 |

| Benzylamine | 791 |

| Benznidazole | 31053 |

| Methyl methanesulfonate | 11387 |

| Ethyl methanesulfonate | 6920 |

| Isopropyl methanesulfonate | 24865 |

| Hexyl methanesulfonate | 27245 |

| Diclofenac | 3033 |

| Clavulanate potassium | 300351 |

| Levetiracetam | 5284605 |

| Dibromodifluoromethane | 10927 |

| Difluorobromoacetonitrile | Not found |

| Ethyl bromodifluoroacetate | Not found |

Interactive Data Tables:

Based on the search results, specific quantitative data for this compound using these techniques is limited in the provided snippets. However, the general principles and applications of these methods are described. If specific data points were available (e.g., detection limits, retention times, pKa values for this compound or its direct reaction monitoring data), they would be presented in interactive tables here.

For example, if a study provided detection limits for this compound using GC-MS, a table like this could be generated:

| Analytical Technique | Matrix | Detection Limit | Citation |

| GC-MS | [Specific Matrix, e.g., Water] | [Value] | [Index] |

Similarly, if pKa values for this compound were determined by potentiometry:

| Property | Value | Method | Citation |

| pKa | [Value] | Potentiometric Titration | [Index] |

Since specific data for this compound was not found in the provided search results for these techniques, interactive tables with concrete data points cannot be generated at this time. The text describes the applicability and principles of these methods in relation to compounds like this compound and its derivatives.

Computational and Theoretical Investigations of Ethyl Dibromoacetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the electronic nature of ethyl dibromoacetate. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and electronic properties of molecules. In the case of this compound, DFT calculations, often using functionals like B3LYP with various basis sets, can be employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization.

These calculations would yield precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy state. Furthermore, DFT is used to predict fundamental electronic properties such as total energy, dipole moment, and the distribution of electron density. While specific DFT studies on this compound are not widely available in general literature, the methodology is standard for compounds of this nature. The results from such a study would be foundational for understanding its chemical behavior.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value (Å/°) |

| C-C (ester) | Value |

| C=O | Value |

| C-O (ether) | Value |

| C-Br | Value |

| O-C-C (angle) | Value |

| Br-C-Br (angle) | Value |

| C-O-C-C (dihedral) | Value |

Note: This table is illustrative of the types of data obtained from DFT calculations; specific values for this compound require a dedicated computational study.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface illustrates regions of positive and negative electrostatic potential, which are crucial for understanding electrophilic and nucleophilic interactions. nih.gov

For this compound, an MEP analysis would reveal the electron-rich and electron-deficient areas. Typically, the oxygen atoms of the carbonyl and ether groups would exhibit a negative potential (often colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms and the carbon atom bonded to the two bromine atoms would likely show a positive potential (colored blue), marking them as sites for potential nucleophilic attack. This visual representation of charge distribution is key to understanding how the molecule interacts with other reagents.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com

A computational study of this compound would calculate the energies of these frontier orbitals. A small HOMO-LUMO gap would suggest that the molecule is chemically reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. The spatial distribution of the HOMO and LUMO would also identify the specific atoms or regions of the molecule that are most involved in electron donation and acceptance, respectively, providing further detail on its reactive behavior.

Table 2: Key Quantum Chemical Descriptors from FMO Analysis

| Descriptor | Definition | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity. |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Global Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |

Note: The values for these descriptors would be quantified through specific quantum chemical calculations.

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify how the molecule's electron cloud is distorted by an external electric field. Molecules with large hyperpolarizability values often exhibit significant NLO activity.

Theoretical calculations for this compound would involve applying DFT or other quantum chemical methods to determine the components of its polarizability and hyperpolarizability tensors. The presence of electronegative bromine and oxygen atoms could lead to a significant dipole moment and charge asymmetry, which are factors that can enhance NLO properties. Such a study would reveal whether this compound has potential as a candidate for NLO applications.

Molecular Modeling and Simulation Studies

Beyond the electronic structure of an isolated molecule, molecular modeling and simulation techniques can be used to explore its interactions with larger biological systems, which is particularly relevant for drug discovery and toxicology.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is commonly used to predict the interaction between a small molecule (ligand), such as this compound, and the binding site of a target protein. mdpi.com

In a hypothetical molecular docking study, this compound would be computationally "placed" into the active site of a biologically relevant protein. The simulation would then calculate the binding affinity (often expressed as a docking score or binding energy), which indicates the strength of the interaction. The results would also provide a detailed 3D model of the binding mode, showing specific interactions like hydrogen bonds or hydrophobic contacts between the molecule and the protein's amino acid residues. Such studies are crucial for identifying potential biological targets of a compound and for understanding its mechanism of action at a molecular level.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Behavior

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular systems, providing detailed insights into their dynamic behavior and conformational landscapes. nih.gov For this compound, MD simulations can elucidate the flexibility of the molecule, identify its most stable conformations, and characterize the transitions between them.

The methodology involves numerically solving Newton's equations of motion for a system of atoms and molecules. nih.gov An initial 3D structure of this compound is placed in a simulation box, often solvated with an appropriate solvent like water or an organic solvent to mimic experimental conditions. The interactions between atoms are described by a force field, which is a set of parameters and potential energy functions that define the intramolecular and intermolecular forces.

By simulating the molecule over a period of time (from picoseconds to microseconds), a trajectory is generated, which is a record of the positions and velocities of all atoms at each time step. Analysis of this trajectory reveals the conformational preferences of this compound. Key dihedral angles, such as those around the C-C single bonds, can be monitored to understand the rotational barriers and the population of different rotamers (conformational isomers). Free energy landscapes can be constructed to map the stable conformational states and the energy barriers separating them. nih.gov

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

| Dihedral Angle | Description | Predominant Angles (°) | Relative Population (%) |

|---|---|---|---|

| Br-C-C=O | Rotation around the Cα-C bond | gauche (~60°), anti (~180°) | 65, 35 |

| C-C-O-C | Rotation around the ester C-O bond | trans (~180°) | >95 |

Note: This table is illustrative and represents the type of data that could be generated from an MD simulation analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. entoxsimplified.com The fundamental principle is that the structural properties of a molecule determine its activities, and therefore, compounds with similar structures are likely to exhibit similar activities. entoxsimplified.com For this compound, QSAR modeling can be a cost-effective tool to predict its reactivity in various chemical reactions and its potential toxicity without extensive laboratory testing. nih.gov

The development of a QSAR model involves several steps:

Data Collection : A dataset of compounds with known reactivity or toxicity values is compiled. For this compound, this would ideally include a series of related aliphatic esters. researchgate.net

Molecular Descriptor Calculation : The chemical structure of each compound is converted into a set of numerical values known as molecular descriptors. These can encode various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), and physicochemical properties (e.g., logP). mdpi.com

Model Building and Validation : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the observed activity. entoxsimplified.com The model's predictive power is then rigorously validated using internal and external validation techniques. researchgate.net

For predicting the toxicity of this compound, a QSAR model might identify key descriptors such as hydrophobicity (logP), the energy of the lowest unoccupied molecular orbital (E-LUMO), and steric parameters as significant contributors. A high logP value might suggest increased bioaccumulation, while a low E-LUMO could indicate higher reactivity towards biological nucleophiles, a potential mechanism of toxicity. mdpi.com

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Descriptor Example | Potential Relevance for this compound |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and potential for bioaccumulation. |

| Electronic | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates susceptibility to nucleophilic attack, relating to reactivity and toxicity. |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability, influencing binding interactions. |

| Topological | Wiener Index | Describes molecular branching, which can affect transport and binding. |

Theoretical Approaches to Reaction Kinetics and Mechanism

Transition State Theory and Reaction Coordinate Analysis

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. wikipedia.org It postulates that for a reaction to occur, reactants must pass through a high-energy, transient configuration known as the transition state (or activated complex), which is in a quasi-equilibrium with the reactants. fiveable.mefiveable.me The rate of the reaction is then determined by the concentration of this transition state and the frequency at which it converts into products. fiveable.me

For reactions involving this compound, such as nucleophilic substitution where the bromine atoms are displaced, TST provides a method to calculate the reaction rate constant. This requires a detailed understanding of the potential energy surface (PES) of the reaction. The reaction coordinate is the minimum energy pathway on the PES that connects reactants to products, and the transition state is the point of maximum energy along this path. fiveable.me

Computational methods, like density functional theory (DFT), can be used to locate the structures of the reactants, products, and, crucially, the transition state for a given reaction of this compound. By calculating the energies of these species, the activation energy (the energy difference between the reactants and the transition state) can be determined. fiveable.me Vibrational frequency analysis is used to confirm the nature of the stationary points: reactants and products have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate towards the products. fiveable.me

Investigation of the Reactivity-Selectivity Principle (RSP)

The Reactivity-Selectivity Principle (RSP) was a long-held concept in chemistry which stated that a more reactive chemical species is less selective in its reactions. wikipedia.org In other words, a highly reactive compound would react with a range of substrates with less discrimination than a less reactive compound. For example, in the context of this compound reacting with a mixture of nucleophiles, the RSP would predict that a more reactive variant of this electrophile would show less preference for one nucleophile over another.

However, since the 1970s, numerous exceptions to this principle have been documented, and the RSP is now largely considered obsolete. wikipedia.org It has been shown that there is no universal relationship between reactivity and selectivity; relationships can be direct, inverse, or non-existent. The apparent success of the RSP in early studies was often due to experiments involving highly reactive intermediates where reaction rates were close to the diffusion-controlled limit. wikipedia.org

Modern understanding of reactivity and selectivity is better explained by frameworks like Hammond's postulate and detailed analyses of transition states. wikipedia.org For this compound, any investigation into its selectivity—for instance, whether it undergoes mono-substitution versus di-substitution, or its preference for different nucleophiles—would rely on comparing the activation energies for the competing reaction pathways as calculated using transition state theory, rather than relying on the outdated RSP.

Quantum Mechanical Tunneling (QMT) Contributions to Reaction Rates

Quantum Mechanical Tunneling (QMT) is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. uc.pt This effect is most significant for light particles, such as electrons and hydrogen atoms. While historically considered a curiosity, it is now recognized that QMT can play a significant role in the rates of certain chemical reactions, especially at low temperatures where classical, thermal activation is minimal. chemistryviews.org

For a reaction involving this compound, QMT would most likely be relevant if the rate-determining step involves the transfer of a hydrogen atom. However, typical reactions of this compound are nucleophilic substitutions at the carbon atom bearing the bromine atoms. These reactions involve the movement of heavier atoms (carbon, bromine, and the nucleophile). Heavy-atom tunneling is possible but occurs at significantly lower rates and is generally considered negligible under standard laboratory conditions for such reactions. researchgate.net

Therefore, while QMT is a crucial concept in modern chemistry, its contribution to the reaction rates of this compound in typical substitution or elimination reactions is expected to be insignificant. uc.ptchemistryviews.org A measurable QMT effect would only be anticipated in highly specific, low-temperature scenarios or if a reaction mechanism involving proton transfer in the rate-limiting step were identified. researchgate.net

Computational Prediction of Environmental Fate Parameters

Computational models are increasingly used to predict the environmental fate of chemicals, providing crucial data for risk assessment in a time and cost-effective manner. nih.govnih.gov For this compound, these models can estimate key parameters that determine its persistence, distribution, and potential for bioaccumulation in the environment.

These prediction tools are often based on QSAR-like methodologies, using a chemical's structure to estimate its properties. researchgate.net Freely available models, such as the OPEn structure–activity/property Relationship App (OPERA), can predict a wide range of endpoints. researchgate.net For this compound, important parameters to predict would include:

LogP (Octanol-Water Partition Coefficient) : Indicates how the chemical will partition between fatty tissues and water, suggesting its potential for bioaccumulation.

Biodegradability : Predicts whether the compound is likely to be broken down by microorganisms in the environment. nih.gov

Boiling Point, Vapor Pressure, and Water Solubility : These properties determine the chemical's physical state and how it moves between air, water, and soil compartments.

By inputting the structure of this compound into these predictive models, a profile of its likely environmental behavior can be generated. This allows for proactive screening of the chemical's potential environmental impact before extensive and costly experimental studies are undertaken. nih.gov

Table 3: Computationally Predicted Environmental Fate Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 (estimated range) | Moderate potential for bioaccumulation in aquatic organisms. |

| Ready Biodegradability | Not readily biodegradable (predicted) | Suggests potential for persistence in the environment. |

| Boiling Point (°C) | ~205-215 (estimated) | Low volatility under standard conditions. |

| Water Solubility (mg/L) | Low to moderate (estimated) | Will preferentially partition out of the aqueous phase. |

Note: The values in this table are illustrative estimates based on the general properties of halogenated organic esters and represent the type of output provided by predictive environmental fate models.

Estimation of Hydrolysis Rate Constants

Based on a thorough review of scientific literature, the chemical compound This compound is not documented for use in the specific advanced applications outlined in your request. The provided structure details synthetic pathways—such as the synthesis of Beta-Amino Acids, steroidal anti-estrogens, Thiazolidinone derivatives, Quinoxaline, Quinoline, Pyridazinone derivatives, and metabolites of carcinogenic PAHs—that are generally associated with other haloacetate reagents, most notably Ethyl bromoacetate (B1195939) .

There is no verifiable, detailed research in the available sources to support the role of This compound in these particular synthetic routes. Generating an article based on the provided outline for this compound would result in scientifically inaccurate information.

Therefore, this article cannot be generated as requested while maintaining the required standards of scientific accuracy and adherence to factual data from research findings.

Advanced Applications in Pharmaceutical and Materials Science Research

Utilization in Pharmaceutical Synthesis and Drug Discovery Research

Design of Drug Delivery Systems and Functionalized Nanoparticles

The bifunctional nature of ethyl dibromoacetate makes it a valuable reagent in the construction of components for drug delivery systems and the surface modification of nanoparticles. Its ability to act as a linker or initiator is key to these applications.

Research has demonstrated that this compound can be used to synthesize specialized ligands for the functionalization of nanoparticles. For instance, it is a reactant in the preparation of carboxylate bridge-functionalized bis-N-heterocyclic carbene ligands. rsc.org These ligands can then be used to create stable, water-soluble iridium complexes which can be anchored to nanoparticles, demonstrating a pathway for creating functionalized nanomaterials. rsc.orgunizar.es

Furthermore, this compound serves as a bifunctional initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.netresearchgate.net This allows for the synthesis of polymers, such as poly(methyl methacrylate) (PMMA) and poly(methyl acrylate) (PMA), that grow from both ends of the initiator molecule. researchgate.netresearchgate.net Such polymers are foundational in creating block copolymers which can self-assemble into micelles. These micelles are extensively investigated as effective nanocarriers for rapid intracellular drug delivery. researchgate.net

| Application Area | Role of this compound | Resulting System | Potential Use |

| Nanoparticle Functionalization | Precursor for bis-NHC ligands | Ligand-stabilized metal complexes on nanoparticles | Catalysis, Imaging, Targeted Delivery |

| Polymer Synthesis | Bifunctional initiator for ATRP | Well-defined block copolymers (e.g., PMMA, PMA) | Self-assembled micelles for drug encapsulation |

Applications in Chirality and Asymmetric Synthesis for Pharmaceutical Development

A critical aspect of modern pharmaceutical development is the control of stereochemistry, as different enantiomers of a drug can have vastly different biological activities. This compound has proven to be a useful tool in asymmetric synthesis for producing enantiomerically pure or enriched compounds.

One significant application involves sequential reactions with chiral α-amino aldehydes. In a highly stereoselective process promoted by chromium dichloride, this compound reacts with enantiopure α-amino aldehydes (derived from natural amino acids) to yield enantiopure (S,E)-α,β-unsaturated γ-amino esters. acs.orgacs.org These unsaturated esters are valuable intermediates in the synthesis of more complex chiral molecules.

Additionally, samarium(II) iodide-mediated reactions involving this compound are employed in strategies to introduce chirality. For example, the reaction of this compound with aldehydes produces intermediates that can be used in asymmetric protonation steps. gla.ac.uk This allows for the creation of enantiomerically enriched compounds where the chirality is set in the final step of a synthesis sequence, a sophisticated strategy in asymmetric synthesis. gla.ac.uk These methods are integral to building chiral synthons for various bioactive molecules. chemistry-chemists.com

| Reaction Type | Reagents | Starting Material | Product Class | Significance |

| Chromium-Promoted Sequential Reaction | CrCl₂, Chiral α-Amino Aldehyde | This compound | Enantiopure (S,E)-α,β-Unsaturated γ-Amino Esters | Access to chiral building blocks for pharmaceuticals. acs.orgacs.org |

| Samarium-Mediated Asymmetric Protonation | SmI₂, Chiral Proton Source | This compound | Enantiomerically Enriched Esters | Introduction of chirality in the final synthetic step. gla.ac.uk |

Role in Advanced Materials Science and Polymer Chemistry

In the realm of materials science, this compound provides a direct route to producing polymers with specific, well-defined characteristics and functionalities.

The most prominent role of this compound in polymer chemistry is as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP) and Single Electron Transfer-Living Radical Polymerization (SET-LRP). researchgate.net Because it possesses two initiating sites (the two C-Br bonds), a polymer chain can grow in two directions from the central this compound unit. researchgate.net This capability is crucial for synthesizing polymers with controlled molecular weights and low dispersity. researchgate.netresearchgate.net This method has been successfully applied to the polymerization of monomers like styrene and methyl methacrylate. researchgate.net The resulting polymers have active halogen end-groups that can be further modified, allowing for the creation of telechelic polymers, block copolymers, and other advanced polymer architectures. researchgate.net

Research into Biological Activity and Biochemical Interactions of this compound

This compound, a halogenated organic compound, has been the subject of research to understand its interactions with biological systems. Its chemical structure, featuring two bromine atoms on the alpha-carbon, confers significant reactivity, particularly as an alkylating agent. This reactivity is the primary driver of its biological effects, which range from molecular interactions with proteins and nucleic acids to observable toxicological outcomes.

Mechanistic Studies of Alkylating Activity on Biological Molecules

The biological activity of this compound is fundamentally linked to its capacity as an alkylating agent. An alkylating agent is a chemical compound that can attach an alkyl group to nucleophilic sites in organic molecules. In a biological context, this includes the functional groups present on macromolecules like DNA and proteins.

The mechanism of alkylation by alpha-haloesters such as this compound involves the carbon-bromine bond. The bromine atom is an effective leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. Nucleophilic sites are abundant in biological systems and include the nitrogen atoms in the bases of DNA (guanine, adenine, and cytosine) and various amino acid residues in proteins nuomengchemical.com.

When this compound reacts with a biological nucleophile (Nu:), the following general reaction occurs: Br₂CHCOOCH₂CH₃ + Nu: → Nu-CH(Br)COOCH₂CH₃ + Br⁻

This covalent modification can alter the structure and function of the target molecule. Alkylation of DNA bases can lead to mispairing during replication, potentially causing mutations nuomengchemical.com. The suspicion of carcinogenicity for related compounds like ethyl bromoacetate (B1195939) is based on this potential alkylating activity nih.gov. Similarly, the modification of amino acids can disrupt the intricate three-dimensional structure of proteins, leading to loss of function nuomengchemical.com.

Table 1: Potential Nucleophilic Targets for Alkylation by this compound

| Macromolecule | Specific Target Site | Potential Consequence |

|---|---|---|

| DNA | Nitrogen atoms in purine and pyrimidine (B1678525) bases (e.g., N7 of Guanine) | DNA adduct formation, mutations, genotoxicity |

| Proteins | Sulfhydryl groups (Cysteine) | Disruption of disulfide bonds, altered protein folding |

| Proteins | Amino groups (Lysine, N-terminus) | Altered charge and conformation |

Investigations of Protein and Enzyme Modification Processes

The reactivity of this compound extends to the direct modification of proteins and enzymes, which is a key aspect of its biochemical interactions. The side chains of several amino acids are effective nucleophiles and can be targets for alkylation.